Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone
Description
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone (hereafter referred to as Compound A) is a hydrazone derivative synthesized from p-hydroxybenzaldehyde and 6-nitro-2-benzothiazolylhydrazine. Its structure features:
- A 6-nitro-2-benzothiazolyl group, introducing a sulfur-containing heterocycle with a strong electron-withdrawing nitro (-NO₂) substituent.
These structural attributes confer unique electronic, solubility, and reactivity profiles, making Compound A relevant in fields like medicinal chemistry and materials science.
Properties
CAS No. |
5398-48-1 |
|---|---|
Molecular Formula |
C14H10N4O3S |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
4-[(E)-[(6-nitro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H10N4O3S/c19-11-4-1-9(2-5-11)8-15-17-14-16-12-6-3-10(18(20)21)7-13(12)22-14/h1-8,19H,(H,16,17)/b15-8+ |
InChI Key |
DWWMZADRQWXKFN-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone typically involves the condensation of p-hydroxybenzaldehyde with 6-nitro-2-benzothiazolylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Reactivity and Functional Group Influence
The compound’s reactivity is modulated by its substituents:
-
Nitro group (-NO₂) : Acts as a strong electron-withdrawing group, enhancing electrophilic character at the hydrazone nitrogen.
-
Hydroxy group (-OH) : Electron-donating via resonance, increasing nucleophilicity at the carbonyl site.
Catalytic Reduction
Enzymatic studies (e.g., Kvβ2) demonstrate that aldehydes with electron-withdrawing groups (e.g., nitro) undergo faster reduction due to stabilization of the transition state . For nitrobenzaldehydes, the reaction follows an ordered bi-bi rapid-equilibrium mechanism , where NADPH binding precedes substrate interaction .
| Parameter | Value |
|---|---|
| Primary kinetic isotope effect (KIE) | 2.0–3.1 (rate-limiting bond cleavage) |
| Substrate specificity | Broad (aromatic carbonyls, prostaglandins) |
Coordination Chemistry and Metal Complex Formation
The compound acts as a multidentate ligand , coordinating metals via:
-
Hydrazone nitrogen (N of -N=N-)
-
Benzothiazole nitrogen (N of the thiazole ring)
Copper(II) Complexes
For example, in [Cu(HL)₂(H₂O)₂]·Cl₂:
-
Stoichiometry : 1:2 (metal:ligand ratio)
-
Geometry : Octahedral, with water molecules in axial positions .
-
Biological activity : Enhanced antibacterial effects compared to free ligands, attributed to metal-mediated disruption of microbial enzymes .
| Complex | Geometry | Coordination Sites |
|---|---|---|
| [Cu(HL)₂(H₂O)₂]·Cl₂ | Octahedral | N (benzothiazole), O (phenol) |
| [Cu₂L₄] | Dinuclear | NN-O donor sites |
Antimicrobial Activity
Hydrazone derivatives of benzothiazole exhibit:
-
Broad-spectrum activity : Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Salmonella enterica) .
-
Enhanced efficacy in metal complexes : Copper(II) complexes show stronger inhibition due to redox cycling and DNA intercalation .
| Compound | Antibacterial Activity |
|---|---|
| Free ligand | Moderate |
| Cu(II) complex | Strong (MIC ≤ 0.5 μg/mL) |
DNA Interaction
The compound and its metal complexes interact with DNA via:
-
Intercalation : Stacking between DNA base pairs, confirmed by viscosity measurements and spectroscopic titration .
-
Partition coefficient : Hydrophobic complexes (e.g., [Cu₃(L#)₂(DMF)₂]) preferentially interact with lipid membranes .
Analytical and Spectroscopic Characterization
Scientific Research Applications
Synthesis and Characterization
The synthesis of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone typically involves the condensation reaction between benzaldehyde derivatives and hydrazones. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research has shown that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. Studies indicate that metal complexes derived from this hydrazone demonstrate enhanced antibacterial activity compared to their free ligand forms. For instance, copper(II) complexes with hydrazones have been reported to show increased efficacy against various Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Metal Complexes
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Copper(II) Complex with Hydrazone | Staphylococcus aureus | 0.15 - 1.50 µg/mL |
| Copper(II) Complex with Hydrazone | Escherichia coli | 3.0 - 25.0 µg/mL |
| Copper(II) Complex with Hydrazone | Candida tropicalis | 0.5 - 5.0 µg/mL |
Antioxidant Properties
This compound and its metal complexes have also been studied for their antioxidant activities. The DPPH radical scavenging assay indicates that these compounds can effectively neutralize free radicals, suggesting potential applications in therapeutic formulations aimed at oxidative stress-related conditions .
Metal Ion Detection
Hydrazones are recognized for their utility as analytical reagents for the detection of various metal ions. This compound can form stable complexes with metal ions, making it suitable for spectrophotometric analysis . The stability constants of these complexes can be determined using potentiometric titration methods.
Table 2: Stability Constants of Metal Complexes
| Metal Ion | Stability Constant (log K) |
|---|---|
| Copper(II) | 4.5 |
| Nickel(II) | 3.8 |
| Cobalt(II) | 4.0 |
In a comparative study on the antibacterial effects of various hydrazones, it was found that the copper(II) complex formed with this compound exhibited superior activity against Bacillus subtilis compared to other synthesized complexes . The study utilized a disc diffusion method to assess microbial inhibition.
Analytical Application Case Study
A recent investigation focused on the application of this compound in detecting lead ions in environmental samples. The hydrazone was successfully employed in a colorimetric assay where changes in absorbance correlated with lead concentration, demonstrating its potential utility in environmental monitoring .
Mechanism of Action
The mechanism of action of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzoxazole Derivatives (e.g., Compounds 5a-f in )
Key Differences :
- Heterocyclic Ring : Benzoxazoles (oxygen-based) vs. benzothiazole (sulfur-based) in Compound A . Sulfur’s lower electronegativity enhances lipophilicity and may alter aromatic π-π stacking interactions.
- Biological Activity : Benzoxazoles exhibit antimicrobial and antiviral properties , whereas benzothiazoles like Compound A are often explored for anticancer applications due to improved membrane permeability from sulfur’s lipophilicity.
p-Hydroxybenzaldehyde Semicarbazones ()
Key Differences :
- Hydrazone Modifications : Semicarbazones feature a -NH-C(=O)-NH₂ group, whereas Compound A ’s hydrazone is conjugated to a benzothiazole. This increases Compound A ’s molecular rigidity and may reduce metal-chelation capacity compared to semicarbazones, which readily form transition metal complexes .
Purine-Based Hydrazones ()
Key Differences :
- Heterocyclic System: The purine ring in Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone is a fused bicyclic system with multiple nitrogen atoms, enabling diverse hydrogen-bonding interactions. In contrast, Compound A’s benzothiazole is a monocyclic system, offering fewer interaction sites but greater synthetic accessibility.
- Substituent Impact: The dimethylamino (-N(CH₃)₂) group in the purine derivative enhances solubility in organic solvents, while Compound A’s phenolic -OH group favors aqueous solubility at high pH.
Pyridazinyl Hydrazones ()
Key Differences :
- Ring Structure : Pyridazine (six-membered, two adjacent N atoms) vs. benzothiazole (five-membered, one S and one N). The nitro group in Compound A directs electrophilic substitution differently compared to bromo substituents in pyridazinyl analogs.
- Reactivity : Bromo groups in pyridazine derivatives may undergo nucleophilic substitution, whereas Compound A ’s nitro group is more likely to participate in redox reactions or act as a directing group.
Data Table: Comparative Analysis of Key Properties
*Estimated based on structural analogs due to lack of direct data.
Research Findings and Implications
- Stability: Compound A’s nitro group enhances hydrolytic stability of the hydrazone bond compared to non-nitro analogs .
- Reactivity : The electron-deficient benzothiazole ring may facilitate nucleophilic aromatic substitution, a pathway less accessible in benzoxazoles .
- Biological Performance: The combination of -OH (hydrogen bonding) and -NO₂ (electron withdrawal) in Compound A could synergize to enhance interactions with biological targets like enzymes or DNA, though direct evidence is needed.
Biological Activity
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is a compound of significant interest due to its diverse biological activities. This article synthesizes the current understanding of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The compound is a hydrazone derivative characterized by the presence of a benzothiazole moiety, which is known for its pharmacological potential. The structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that hydrazones, including this compound, exhibit notable antibacterial properties. A study conducted by Ersan et al. demonstrated that this compound showed inhibitory effects against various strains of Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis infections .
Table 1: Antibacterial Activity of Benzaldehyde Hydrazones
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 12.5 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. Studies have reported that it exhibits significant inhibition against common fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism is hypothesized to involve disruption of fungal cell wall synthesis .
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . The compound's interaction with DNA and its ability to inhibit cell proliferation were also noted.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
The biological activity of this compound can be attributed to its ability to form complexes with metal ions, enhancing its reactivity. The formation of metal-hydrazone complexes has been shown to increase antimicrobial efficacy compared to the free ligand .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various hydrazones against clinical isolates. This compound was among the top performers, particularly against M. tuberculosis .
- Cancer Cell Line Study : In vitro studies on HeLa and MCF-7 cell lines revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 6-nitro-2-benzothiazolylhydrazone derivatives from p-hydroxybenzaldehyde?
- The synthesis involves multi-step reactions:
- Step 1 : Functionalization of p-hydroxybenzaldehyde via Williamson ether synthesis (e.g., reaction with chloroacetic acid to form intermediates) .
- Step 2 : Formation of hydrazone by reacting with 6-nitro-2-benzothiazolylhydrazine. Hydrazones are typically synthesized under acidic or neutral conditions in ethanol or methanol, with reflux and catalytic acetic acid .
- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) and characterization via elemental analysis (C, H, N) and spectroscopy (UV-Vis, IR, /-NMR) .
Q. How is the structure of this compound validated experimentally?
- UV-Vis : Absorbance maxima (~300–400 nm) indicate π→π* transitions in the nitrobenzothiazole and hydrazone moieties .
- IR : Peaks at ~1600–1650 cm (C=N stretching) and ~1300–1350 cm (N–N stretching) confirm hydrazone formation .
- NMR : -NMR signals at δ 8.5–9.0 ppm (hydrazone NH) and δ 10.0–11.0 ppm (phenolic OH, if unmodified) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the hydrazone formation step?
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require inert atmospheres to avoid oxidation. Ethanol/water mixtures balance reactivity and cost .
- pH Control : Mildly acidic conditions (pH 4–6) using acetic acid suppress side reactions (e.g., hydrolysis of nitro groups) .
- Catalysis : Trace amounts of HCl or -etherate accelerate imine formation .
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
- Case Example : Discrepancies in -NMR chemical shifts for NH protons may arise from tautomerism (azo-hydrazo equilibria) or solvent polarity effects.
- Methodology :
- Variable Temperature NMR : Identifies tautomeric shifts (e.g., coalescence temperature studies) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts for comparison .
Q. What biological screening methods are suitable for evaluating this compound’s bioactivity?
- Antifungal Activity : Follow CLSI M38-A2 guidelines (microdilution assay, Candida albicans strains, MIC determination) .
- Anticancer Potential :
- In vitro : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
- Mechanistic Probes : ROS detection (DCFH-DA assay) and apoptosis markers (Annexin V/PI staining) .
Methodological Challenges
Q. How to address poor solubility in pharmacological assays?
- Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the phenolic -OH position .
Q. What analytical techniques are recommended for quantifying this compound in mixed reaction systems?
- HPLC-DAD : C18 column, gradient elution (acetonitrile/0.1% formic acid), detection at λ = 320–350 nm .
- LC-MS : ESI+ mode for molecular ion identification ([M+H]) and fragmentation pattern validation .
Advanced Mechanistic Studies
Q. What experimental approaches elucidate the mechanism of nitro-group participation in bioactivity?
- Isotopic Labeling : Synthesize -labeled nitro derivatives to track metabolic pathways via LC-MS .
- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode) assesses nitro reduction potentials, correlating with pro-drug activation .
Q. How to design structure-activity relationship (SAR) studies for hydrazone derivatives?
- Variable Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
